Product packaging for (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE(Cat. No.:CAS No. 67475-66-5)

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE

Cat. No.: B3149605
CAS No.: 67475-66-5
M. Wt: 207.34 g/mol
InChI Key: KPIIDEIURMTGCD-UHFFFAOYSA-N
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Description

Overview of Alpha-Silane Compounds and Their Distinct Reactivity Profiles

Within the broader family of organoalkoxysilanes, the position of the organofunctional group relative to the silicon atom profoundly influences the molecule's reactivity. Alpha-silanes, where the functional group is attached to the carbon atom alpha to the silicon (i.e., Si-C-Functional Group), exhibit distinct reactivity profiles compared to their more common gamma-analogue counterparts (e.g., aminopropylsilanes).

The primary characteristic of alpha-aminosilanes is their high reactivity, particularly towards moisture. nih.gov This heightened reactivity can be advantageous for applications requiring rapid hydrolysis and condensation, such as in fast-curing sealant and adhesive formulations. This reactivity stems from the close proximity of the nitrogen atom to the silicon atom.

However, this enhanced reactivity is often accompanied by reduced stability. nih.gov Alpha-amino silanes can be susceptible to decomposition, especially in the presence of heat, alcohols, or water. nih.gov The instability can manifest as the cleavage of the silicon-carbon (Si-C) bond, which can be a significant drawback during the synthesis and storage of these compounds and the prepolymers made from them. nih.gov For instance, some alpha-aminosilanes have been observed to decompose in the presence of methanol (B129727). nih.gov

This trade-off between high reactivity and lower stability is a key challenge. Research efforts have been directed toward developing new alpha-aminomethyl-alkoxysilanes with improved stability that retain the desired high reactivity. nih.gov The goal is to create molecules that are stable enough for storage and processing but can be readily activated by atmospheric moisture for rapid curing. nih.gov This makes the development of highly functionalized α-aminosilanes a significant area of interest in organosilicon chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H21NO3Si B3149605 (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE CAS No. 67475-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(trimethoxysilylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO3Si/c1-6-9(7-2)8-13(10-3,11-4)12-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIDEIURMTGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Mechanistic Aspects of N,n Diethylaminomethyl Trimethoxysilane Chemistry

Synthetic Methodologies for Organotrialkoxysilanes

The synthesis of organotrialkoxysilanes, including (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE, can be achieved through several established routes. A primary method involves the reaction of a corresponding organohalide with a trialkoxysilane. For instance, the synthesis of diethylaminomethyl trialkoxysilane can be performed by reacting diethylamine (B46881) with a chloromethyl trialkoxysilane in a suitable solvent like xylene. google.com This process leverages the nucleophilic character of the amine to displace the halide, forming the desired carbon-nitrogen bond. The reaction temperature is often elevated to increase the rate and yield. google.com

Another significant industrial method is the direct synthesis, which involves reacting silicon metal with an alcohol, such as methanol (B129727), in the presence of a catalyst. wikipedia.org This method is fundamental for producing basic trialkoxysilanes. wikipedia.org To create functionalized organosilanes, a subsequent hydrosilylation reaction is often employed, where a trialkoxysilane (containing an Si-H bond) is added across a carbon-carbon double bond of an organic molecule.

For alpha-aminosilanes specifically, a common synthetic pathway is the reaction of an amine, a formaldehyde (B43269) source, and a trialkoxysilane. However, a more direct approach for this compound involves the reaction of diethylamine and chloromethyltrimethoxysilane. A variation of this involves using a high-boiling-point solvent to shorten reaction times and effectively manage by-products. google.com

Hydrolysis and Condensation Mechanisms of Alkoxysilane Moieties

The functionality of this compound as a crosslinking agent is predicated on the reactivity of its trimethoxysilane (B1233946) group. This reactivity is expressed through two fundamental, sequential reactions: hydrolysis and condensation. mdpi.com

First, in the hydrolysis step, the alkoxy groups (–OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (–Si–OH) and release methanol as a by-product. nih.govunm.edu≡Si–OCH₃ + H₂O ⇌ ≡Si–OH + CH₃OH

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions with each other or with remaining alkoxy groups to form stable siloxane bridges (–Si–O–Si–). This process releases either water or alcohol. mdpi.comnih.gov≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O (Water-producing condensation) ≡Si–OH + CH₃O–Si≡ → ≡Si–O–Si≡ + CH₃OH (Alcohol-producing condensation)

Influence of Nitrogen Proximity on Silane (B1218182) Hydrolysis Kinetics

The presence of the N,N-diethylaminomethyl group, where the nitrogen atom is in the alpha position relative to the silicon atom, has a profound impact on the hydrolysis kinetics. Aminosilanes are generally more reactive towards water than their alkylalkoxysilane counterparts. nih.gov This enhanced reactivity is attributed to the ability of the amine group to act as an internal catalyst for hydrolysis.

The nitrogen atom, with its lone pair of electrons, can engage in intramolecular catalysis. It can activate a water molecule, increasing its nucleophilicity, or interact with the silicon center, making it more susceptible to nucleophilic attack. This "anchimeric assistance" significantly accelerates the rate of hydrolysis compared to silanes where the functional group is further away from the silicon atom (e.g., gamma-aminosilanes) or absent altogether. Consequently, alpha-aminosilanes like this compound are known for their high reactivity, a feature that is critical in applications requiring rapid curing. google.com However, this proximity can also catalyze the reverse reaction, leading to the hydrolysis of the siloxane bonds under certain conditions, which can affect the long-term stability of the resulting material in aqueous environments. nih.gov

Role of Acid-Base Catalysis in Silane Reactivity

The hydrolysis and condensation of alkoxysilanes are highly sensitive to pH and can be catalyzed by both acids and bases. unm.edugelest.com The reaction rates are typically at a minimum around a neutral pH of 7 for hydrolysis and pH 4 for condensation. adhesivesmag.com

Acid Catalysis: In acidic conditions (pH < 4), the reaction is initiated by the protonation of an alkoxy group. nih.govunm.edu This makes the alkoxy group a better leaving group and renders the silicon atom more electrophilic, facilitating a nucleophilic attack by water. nih.gov Acid-catalyzed hydrolysis is generally fast, but the subsequent condensation is slower, which tends to produce more linear, less-branched polymer structures. nih.govunm.edu

Base Catalysis: Under basic conditions (pH > 10), the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanolate anion (≡Si-O⁻) on the silicon atom. nih.govadhesivesmag.com This forms a pentacoordinate silicon intermediate which then rearranges to displace an alkoxy group. adhesivesmag.com Base-catalyzed hydrolysis is typically slower than acid-catalyzed hydrolysis, but the subsequent condensation of silanols is much faster. This kinetic profile favors the formation of highly branched, more compact, and particle-like structures. nih.govunm.edu

The amine functionality within this compound allows it to act as a base catalyst, promoting its own hydrolysis and condensation, particularly in the presence of moisture.

Table 1: Effect of pH on Silane Reaction Rates

pH Condition Hydrolysis Rate Condensation Rate Resulting Structure
Acidic (pH < 4) Fast Slow Linear, weakly-branched polymers
Neutral (pH ≈ 7) Slowest Slow Slow and incomplete reaction
Basic (pH > 10) Slow to Moderate Fast Highly branched, dense networks

This table provides a generalized summary based on established principles of silane chemistry. nih.govunm.eduadhesivesmag.com

Crosslinking Reaction Mechanisms of this compound

The formation of a durable, three-dimensional network from this compound monomers is achieved through crosslinking, a process governed by the hydrolysis and condensation reactions previously discussed. The intrinsic basicity of the molecule allows it to self-catalyze these reactions upon exposure to moisture.

Pathways in Moisture-Cure Silicone Systems

In moisture-cure systems, such as one-component Room Temperature Vulcanizing (RTV) sealants and adhesives, this compound can act as a crosslinker and an adhesion promoter. The curing process is initiated when the formulation is exposed to atmospheric humidity. siliconetechnologies.comgalindberg.se

Initiation: Water molecules from the air diffuse into the material and hydrolyze the methoxy (B1213986) groups on the silane, producing reactive silanol (Si-OH) groups and methanol. galindberg.se

Propagation/Crosslinking: The silanols rapidly condense with each other or with unhydrolyzed methoxy groups to form a network of siloxane (Si-O-Si) bonds. adhesivesmag.com

Cure Progression: The cure begins at the surface exposed to air and progresses inward as moisture diffuses deeper into the material. galindberg.se This results in the formation of a skin, and the cure speed is often described as a certain depth per 24 hours (e.g., 2 mm/24 hours). galindberg.se

The N,N-diethylaminomethyl group accelerates this process, allowing for a rapid, tin-free cure mechanism, which is advantageous from both a performance and regulatory perspective. adhesivesmag.com The final product is a crosslinked polysiloxane network that provides the desired elasticity, adhesion, and durability.

Covalent Bond Formation on Inorganic Substrates

A key application of organosilanes is to act as coupling agents that chemically bond organic polymers to inorganic substrates like glass, metal, and minerals. tandfonline.com this compound achieves this through a multi-step mechanism at the substrate interface.

Hydrolysis in Solution: In the presence of surface moisture or in an aqueous solution, the trimethoxysilane portion of the molecule hydrolyzes into the corresponding silanetriol (a molecule with three Si-OH groups). mdpi.com

Physisorption: The silanetriols are drawn to the inorganic substrate, which is typically rich in surface hydroxyl groups (e.g., Si-OH on silica (B1680970) or M-OH on metal oxides). They initially adsorb onto the surface via hydrogen bonding between the silane's Si-OH groups and the substrate's surface hydroxyls. nih.gov

Covalent Bond Formation (Condensation): With the application of heat or simply over time, a condensation reaction occurs between the silanols of the silane and the hydroxyl groups of the substrate. This reaction forms highly durable, covalent siloxane linkages (Substrate-O-Si) and releases water. mdpi.commdpi.com

Simultaneously, lateral condensation between adjacent silane molecules can occur, forming a crosslinked siloxane film on the substrate surface. The diethylaminomethyl groups remain oriented away from the surface, where they are available to interact or react with the bulk polymer matrix of an adhesive, sealant, or coating, thus forming a strong and water-resistant bond at the organic-inorganic interface.

Surface and Interface Science Applications of N,n Diethylaminomethyl Trimethoxysilane

Surface Functionalization Strategies Using (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE

Surface functionalization with this compound involves the covalent attachment of the silane (B1218182) to a substrate, fundamentally altering the substrate's surface chemistry and physical properties.

Organosilanes are the most prevalent chemical agents for modifying the surfaces of metal oxide particles. imaging.org The primary mechanism involves the reaction of the silane's hydrolyzable alkoxy groups with hydroxyl groups present on siliceous (silica-based) and metal oxide surfaces. imaging.org For this compound, the three methoxy (B1213986) groups (-OCH₃) can undergo hydrolysis in the presence of surface-adsorbed water or atmospheric moisture to form reactive silanol (B1196071) groups (Si-OH). mpg.de

These silanols then condense with the hydroxyl groups (M-OH) on the substrate, forming stable, covalent siloxane bonds (M-O-Si). imaging.orgmpg.de This process grafts the (N,N-diethylaminomethyl) moiety onto the surface. imaging.org Such chemical surface modification is a highly effective method for preventing the agglomeration of nanoparticles and improving their stability and dispersion in various media. nih.gov The nature of the surface hydroxyl groups, particularly their acidity, can influence the interaction and resulting properties. imaging.org For instance, the modification of metal oxides like alumina (B75360) and titania with organosilanes can alter their triboelectric charging characteristics. imaging.org

Table 1: Mechanism of Surface Modification

Step Reaction Description
1. Hydrolysis R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH The methoxy groups of the silane react with water to form reactive silanol groups.
2. Condensation R-Si(OH)₃ + HO-Surface → R-Si(OH)₂-O-Surface + H₂O The silanol groups react with hydroxyl groups on the substrate, forming a covalent bond.

| 3. Cross-linking | 2 R-Si(OH)₃ → (HO)₂-Si-O-Si-(OH)₂ + H₂O | Silanol groups on adjacent molecules can react with each other, forming a cross-linked network on the surface. mpg.de |

Note: R represents the (N,N-diethylaminomethyl) group.

Silanes are extensively studied for their ability to form robust self-assembled monolayers (SAMs) on hydroxyl-terminated substrates. mpg.de SAMs are highly ordered molecular films formed by the spontaneous organization of molecules on a surface. The process for this compound begins with the hydrolysis of its methoxy groups, followed by the covalent anchoring of the resulting silanols to the substrate via Si-O bonds. mpg.degoogle.com

Following the initial attachment to the surface, lateral Si-O-Si bonds can form between adjacent silane molecules, creating an intermolecular network that adds to the stability of the monolayer. mpg.de The conditions of the deposition process, such as silane concentration, the presence of water, reaction time, and post-deposition curing, are critical for obtaining uniform films with high functional group density. acs.org The formation of SAMs can significantly alter surface properties, such as wettability, and can be used to immobilize catalysts or bind biomaterials. gelest.com While ideal SAMs are monolayers, the process can sometimes lead to the formation of sub-monolayers or more complex, vertically polymerized structures depending on the reaction conditions. researchgate.net The molecular packing density of aminosilane (B1250345) SAMs has been estimated to be around 3 molecules per square nanometer. rsc.org

The "linker" is the alkyl chain that separates the silane headgroup from the terminal functional group. In this compound, this linker is a short methyl (-CH₂-) group. The length of this linker has a significant impact on the properties of the functionalized surface, particularly the accessibility of the amine functional group and its ability to interact with the surface or other molecules. acs.org

Research on aminoalkylsilanes with varying linker lengths (from C1 methyl to C5 pentyl) has shown that the linker length controls the cooperative interactions between the amine group and surface silanol groups. acs.org Short linkers, such as the methyl group in this compound, can restrict the mobility of the terminal amine. This may limit beneficial amine-silanol cooperativity, which has been shown to affect performance in applications like catalysis and CO₂ capture. acs.org In contrast, longer and more flexible linkers, such as a propyl (C3) chain, can provide greater mobility, allowing the functional group to orient itself more freely for optimal interaction. acs.org However, increasing the linker length beyond a certain point (e.g., from C3 to C5) may not provide additional benefits. acs.org The rigid phenyl linker in a compound like p-aminophenyltrimethoxysilane has also been shown to influence film morphology and amine accessibility compared to the more flexible propyl linker in aminopropyltrimethoxysilane. acs.org

Interfacial Adhesion Promotion and Composite Material Formation

Silane coupling agents are defined by their ability to act as intermediaries that bond organic materials to inorganic materials. wikipedia.org This makes them crucial for creating high-performance composite materials.

This compound exemplifies the bifunctional nature of a silane coupling agent. imaging.org The molecule has two distinct reactive ends:

Inorganic-Reactive End: The trimethoxysilane (B1233946) group reacts with inorganic substrates like glass, metals, and silica (B1680970), forming strong, durable covalent M-O-Si bonds (where M is a surface atom like Si, Al, or Ti). imaging.orgresearchgate.net

Organic-Reactive End: The (N,N-diethylaminomethyl) group provides a hydrophobic, organophilic interface that can physically entangle or chemically interact with a polymer matrix. gelest.com

In heterogeneous systems, such as polymer composites filled with inorganic particles, there is often poor compatibility between the hydrophilic inorganic surface and the hydrophobic organic polymer. This incompatibility leads to particle agglomeration, weak interfacial adhesion, and ultimately, poor mechanical properties. nih.govresearchgate.net

Treating inorganic fillers with this compound modifies their surface from hydrophilic to organophilic, thereby improving their wetting and dispersion within a polymer matrix. nih.gov This surface modification enhances the interfacial compatibility, leading to a more homogeneous material. researchgate.net For example, treating natural fibers like jute with an aminosilane has been shown to improve the interfacial adhesion with a polycarbonate matrix, resulting in composites with enhanced mechanical properties. researchgate.net Similarly, these silanes are used to improve the adhesion between silicone rubber and metal substrates. siwinsilicone.com By ensuring a strong bond at the interface, the silane treatment allows for efficient load transfer, which can maximize composite strength and improve other properties like moisture resistance and electrical characteristics. gelest.comgelest.com

Table 2: Research Findings on Aminosilane Surface Treatments

Application Silane Used Substrate/Filler Matrix/System Observed Outcome Reference
Composite Reinforcement N-(β-amino ethyl) γ-aminopropyl trimethoxy silane Jute Fabric Polycarbonate Enhanced mechanical properties due to improved interfacial adhesion. researchgate.net
Nanoparticle Dispersion Aminopropyltrimethoxysilane (APTMS) Gd₂O₃:Eu³⁺ Nanoparticles Silica Shell Improved dispersion and an 18% enhancement in quantum yield. manchester.ac.uk
Dielectric Barrier Aminopropyltrimethoxysilane (APTMS) Porous SiOCH Film Copper Formation of a SAM that improved the dielectric breakdown field and Cu barrier performance. mdpi.comresearchgate.net

| Adhesion Promotion | this compound | Metal | Silicone Rubber | Improved adhesion between the silicone rubber and the metal surface. | siwinsilicone.com |

Control of Surface Potential and Charge Characteristics

This compound is a bifunctional molecule utilized in surface science to impart specific electrostatic characteristics to substrate materials. Its utility stems from the combination of a trimethoxysilane group, which can covalently bond to inorganic surfaces rich in hydroxyl groups (like silica, glass, and metal oxides), and a tertiary amine functional group, which dictates the interfacial charge properties. sinosil.com This dual functionality allows for the precise engineering of surface potential and charge density.

Electrostatic Surface Modification via Amine Functionality

The primary mechanism for electrostatic surface modification using this compound involves the introduction of its tertiary amine functionality onto a substrate. Initially, the trimethoxysilane end of the molecule undergoes hydrolysis, converting the methoxy groups (-OCH₃) into reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). iu.edu

Once anchored, the (N,N-diethylaminomethyl) group is oriented away from the surface, forming a new interface with the surrounding environment. The lone pair of electrons on the nitrogen atom of the tertiary amine can readily accept a proton (H⁺) from an aqueous medium, particularly under neutral to acidic conditions. This protonation results in a positively charged ammonium (B1175870) group (-CH₂-N⁺H(CH₂CH₃)₂). acs.org

The transformation of a typically neutral or negatively charged surface (like silica) into a positively charged one is a significant alteration of its electrostatic character. iu.edu This engineered positive surface charge can then be used to control the adsorption or repulsion of other charged molecules or particles. For instance, a surface modified with this silane will exhibit strong electrostatic attraction towards negatively charged species such as DNA, certain proteins, or anionic nanoparticles. acs.org This principle is fundamental in applications ranging from biomedical sensors to chromatography and particle immobilization.

pH-Dependent Surface Charge Alterations

The surface charge imparted by this compound is not static; it is highly dependent on the pH of the surrounding aqueous environment. The tertiary amine functionality acts as a weak base, meaning its state of protonation is governed by the concentration of hydrogen ions (pH).

At low pH values (acidic conditions), the excess of protons in the solution drives the equilibrium towards the protonated, cationic form of the amine. This results in a high positive surface charge density. As the pH increases (becomes more alkaline), the concentration of protons decreases, causing the protonated amine to deprotonate and return to its neutral, non-charged state. mdpi.com This transition from a charged to a neutral state typically occurs around the pKa value of the specific tertiary amine, which for similar structures is often in the neutral to slightly basic pH range. whiterose.ac.uk

This pH-responsive behavior allows for dynamic control over the surface properties. A surface can be "switched" from highly cationic to neutral simply by adjusting the pH of the solution it is in contact with. This property is particularly valuable for applications requiring controlled attachment and release of charged species.

The change in surface charge as a function of pH can be quantified by measuring the zeta potential. For a substrate treated with a tertiary aminosilane, a characteristic trend is observed: a high positive zeta potential at low pH, which gradually decreases as the pH rises, eventually crossing into the neutral or slightly negative range at high pH. mdpi.com

Table 1: Representative Zeta Potential of a Tertiary Aminosilane-Modified Surface at Various pH Levels This table illustrates the typical pH-dependent charge behavior of a surface modified with a tertiary aminosilane, based on data for analogous compounds. mdpi.com

pHZeta Potential (mV)Predominant Surface Charge
3.0+35Strongly Positive
5.0+25Positive
7.0+10Weakly Positive
9.0-5Near Neutral / Slightly Negative
11.0-15Negative

Applications of N,n Diethylaminomethy Trimethoxysilane in Advanced Materials Fabrication

Role in Sol-Gel Derived Materials

The sol-gel process is a wet-chemical technique used for the fabrication of materials from small molecules (sol) to form an integrated network (gel). mdpi.com Organotrialkoxysilanes are frequently used as precursors in this process to introduce organic functionalities into inorganic or hybrid organic-inorganic materials. osti.gov The process generally involves the hydrolysis and condensation of the alkoxysilane precursors to form a cross-linked three-dimensional network. mdpi.com

Formation of Proton Vacancy Conducting Polymers

While specific research detailing the use of (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE for proton vacancy conducting polymers is not extensively documented, the functional groups of this molecule are relevant to the principles of creating such materials. Amino-functionalized silanes are known to be incorporated into silica (B1680970) matrices. The amine groups within the resulting hybrid material can be protonated, creating charge carriers. In such a system, the organic amine functionality embedded within the inorganic silica network can facilitate proton transport, a key characteristic of proton-conducting materials. The sol-gel method allows for the creation of these hybrid organic-inorganic materials where the organic component is dispersed at the molecular level. conicet.gov.ar

Molecular Imprinting of Silica Matrices

Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices with memory of the template molecule, enabling high selectivity. nih.gov This technology is often applied to silica-based materials due to their large surface area, stable physicochemical properties, and the abundance of surface functional groups. nih.gov

In the context of silica matrices, amino-functionalized silanes like this compound can play a crucial role. The process typically involves the following steps:

Functionalization : The amine group of the silane (B1218182) can act as a functional monomer that interacts with a template molecule through non-covalent or covalent bonds.

Polymerization : The trimethoxysilane (B1233946) groups of the silane co-polymerize with a silica precursor (like tetraethoxysilane) around the template-monomer complex, forming a rigid silica matrix.

Template Removal : The template molecule is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template.

This "footprint" allows the molecularly imprinted polymer (MIP) to selectively re-bind the target molecule from a mixture. nih.gov The amine functionality is key for establishing the specific interactions required for the imprinting process. Surface imprinting, where the imprinted layer is prepared on the surface of a carrier like silica gel, is a common strategy. nih.gov

Thin Film Deposition Technologies

This compound is utilized in advanced thin film deposition techniques, such as combined Molecular Layer Deposition (MLD) and Atomic Layer Deposition (ALD), to fabricate materials with precisely controlled properties.

Fabrication of Layered Silicon-Titanium Oxide Films

Layered silicon-titanium oxide (Si-Ti LO) thin films can be fabricated using the CT-M/ALD methodology. rsc.orgrsc.org The process consists of a repeating "super-cycle" with two distinct parts: rsc.org

MLD Step : A layer of hybrid silicon oxide is deposited using this compound and water. This step introduces a non-stoichiometric silicon oxide (SiOx, where x<2) phase that contains a Si-C bond from the silane's organic component. rsc.org

ALD Step : A layer of stoichiometric titanium oxide (TiO2) is deposited using a titanium precursor, such as Titanium(IV) chloride (TiCl4), and water. rsc.org

By repeating this super-cycle, a thin film with alternating layers of hybrid silicon oxide and titanium oxide is constructed. rsc.org

Control of Film Composition and Properties in Hybrid Oxide Systems

The CT-M/ALD process offers exceptional control over the final properties of the hybrid oxide films. rsc.org

Composition Control: The ratio of silicon oxide to titanium oxide in the final film is precisely determined by adjusting the number of MLD cycles (m) versus ALD cycles (n) within each super-cycle. rsc.org This allows for the creation of films with a tailored stoichiometry. rsc.org

Property Control:

Optical Properties: The refractive index of the Si-Ti LO films can be tuned by altering the proportion of the low-refractive-index silicon oxide phase to the high-refractive-index titanium oxide phase. rsc.org

Electrical Properties: The electrical conductivity of the films can be significantly modified through post-deposition thermal processing. rsc.org When heated under an inert atmosphere, the organic alkylamine part of the silane, which is linked by a labile Si-C bond, acts as a reducing agent. rsc.org This facilitates a redox reaction where the SiOx is oxidized to SiO2, and the TiO2 is reduced to sub-stoichiometric, highly conductive titanium oxide phases known as Magnéli phases (TinO2n−1). rsc.orgrsc.org The unique layered structure achieved through CT-M/ALD enhances this transformation, leading to conductive thin films. rsc.org

Below is a data table summarizing the effect of the ALD cycle number on the resistivity of calcined Si-Ti LO films, demonstrating the tunability of electrical properties.

Number of MLD Cycles (m)Number of ALD Cycles (n)Post-Deposition Processing Temperature (°C)Resulting Film Resistivity
11850High
12850Decreased
13850Near Minimum
14850Near Minimum
1>4850No significant further decrease

This table is a representation of the trend described in the research where resistivity decreased as the proportion of TiO2 increased up to a certain point (n ~ 3 or 4), after which it stabilized. rsc.org

Polymer Chemistry and Composites

In the realm of polymer science, this compound is utilized for its ability to modify polymer structures and enhance the properties of composite materials. It functions primarily as a crosslinking agent and an adhesion promoter, improving the mechanical strength, durability, and chemical resistance of the final products.

This compound serves as an effective crosslinking agent, particularly for silicone polymer systems that cure at ambient conditions, commonly known as Room Temperature Vulcanizing (RTV) silicones. researchgate.netmyu-group.co.jp The mechanism involves the hydrolysis of the methoxy (B1213986) groups in the presence of moisture, which produces reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with each other and with hydroxyl-terminated silicone polymers, forming a stable, three-dimensional siloxane (Si-O-Si) network. sinosil.com This process transforms the liquid or semi-solid polymer into a solid, durable elastomer.

Table 1: Properties of this compound This table summarizes key physical and chemical properties of the compound.

PropertyValueSource
Chemical Name This compound siwinsilicone.com
CAS Number 67475-66-5 siwinsilicone.com
Molecular Formula C₈H₂₁NO₃Si myu-group.co.jplookchem.com
Molecular Weight 207.34 g/mol siwinsilicone.com
Appearance Liquid lookchem.com
Purity ≥95% myu-group.co.jp
Density (20°C) 0.95 g/cm³ siwinsilicone.com
Refractive Index (20°C) 1.415 myu-group.co.jpsiwinsilicone.com

The dual functionality of this compound makes it an excellent adhesion promoter and coupling agent in coatings, adhesives, and sealants. sinosil.com When incorporated into a formulation, the trimethoxysilyl group can hydrolyze and form strong covalent bonds with inorganic surfaces such as glass, metals, and mineral fillers. sinosil.com Simultaneously, the diethylaminomethyl group provides compatibility and can react with or physically entangle into the organic polymer matrix of the coating, adhesive, or sealant. sinosil.com

This molecular bridge enhances the interfacial adhesion between the organic and inorganic components, which is critical for the durability and performance of the material. researchgate.net For instance, it is used as a surface treatment agent to improve the bond between silicone rubber and metal substrates. researchgate.netsiwinsilicone.com In adhesive and sealant formulations, the inclusion of aminosilanes can significantly improve bond strength. mdpi.com Research on related aminosilane (B1250345) systems has demonstrated quantifiable improvements in adhesion. For example, a study on a silane primer for a silicone resin coating showed that the inclusion of an aminosilane coupling agent at an optimal concentration of 13 wt% increased the adhesive strength to a maximum of 1.53 MPa. researchgate.net The amino group can also act as a catalyst for the crosslinking reactions at the interface, further solidifying the bond. mdpi.com This leads to enhanced resistance to moisture, chemicals, and environmental degradation. sinosil.com

Table 2: Effect of Aminosilane Concentration on Adhesion Strength This table presents research findings on a related aminosilane system, demonstrating the impact of concentration on the adhesive strength of a silane primer.

Aminosilane (HD-103) Concentration (wt%)Adhesive Strength (MPa)ObservationSource
0~0.6Baseline adhesion without aminosilane promoter. mdpi.comresearchgate.net
7~1.1Adhesion increases as the aminosilane promotes hydrolysis. mdpi.com
131.53Optimal concentration achieves maximum bond strength. researchgate.net
23~1.2Excessive concentration leads to overly rapid curing, reducing cross-linking and bond strength. mdpi.com

This compound can be used as a building block for the synthesis of reactive silicones, also known as functional polysiloxanes. These are silicone polymers that have been intentionally modified to include specific reactive groups. One common technique for creating such polymers is "end-capping," where a functional silane reacts with the ends of a polysiloxane chain. lcms.czresearchgate.net

In this context, this compound can be used as an end-capping agent to introduce a tertiary amine functionality onto a silicone backbone. researchgate.net The process would typically involve reacting the silane with a hydroxyl-terminated polysiloxane. The methoxy groups of the silane react with the terminal hydroxyl groups of the polymer, forming a stable Si-O-Si bond and attaching the diethylaminomethyl group to the end of the chain. The resulting amine-functionalized silicone can then be used in subsequent polymer synthesis, for example, as a macro-initiator or as a reactive component in polyurethane or epoxy systems. sinosil.comresearchgate.net This allows for the creation of novel block copolymers and hybrid materials with tailored properties, combining the flexibility and thermal stability of silicones with the reactivity of the amine group.

Specialty Applications

Beyond its use in bulk polymers and composites, this compound finds utility in highly specialized, technology-driven applications where precise surface chemistry and charge characteristics are paramount.

In electrophotography (the process used in laser printers and photocopiers), the ability of toner particles to acquire and maintain a specific electrostatic charge is critical for high-quality image development. This compound is identified as a charge control agent (CCA) for toner particles. myu-group.co.jp CCAs are additives blended into the toner resin that help control the magnitude and stability of the toner's triboelectric charge. imaging.org

Organic silicon compounds are particularly advantageous as CCAs because they are often colorless or light-colored, preventing any unwanted tinting of the final printed image. google.com They also tend to have high dispersibility within the toner resin. google.com The aminosilane, when incorporated into or coated onto toner particles, can impart a positive charge. The tertiary amine functionality can act as a charge site, facilitating the desired charging behavior when the toner is mixed with carrier particles in the developer unit. Using CCAs ensures rapid, uniform, and stable toner charging, which is essential for consistent print density and avoiding background deposition on the paper. chemicalbook.com Studies on externally added CCAs show that even a small amount of the agent, when properly distributed on the surface of particles, can have a remarkable effect on tribocharge. researchgate.net

While direct, large-scale applications of this compound in fluorescent materials are not extensively documented, its chemical structure makes it a suitable candidate for such systems based on the established roles of aminosilanes. Organosilicon units are known to enhance properties like photostability and chemical stability in fluorescent materials. nih.gov

The primary role for an aminosilane in this field is to act as a surface modifier and coupling agent. myu-group.co.jp For instance, it can be used to functionalize the surface of inorganic materials like silica or silicon nanoparticles. researchgate.net The trimethoxysilyl end of the molecule bonds to the particle surface, while the exposed amino group serves as a reactive anchor point. myu-group.co.jp A fluorescent molecule, such as fluorescein (B123965) isothiocyanate (FITC), can then be covalently bonded to this amino group, effectively tethering the fluorophore to the nanoparticle surface. myu-group.co.jpresearchgate.net This method is crucial for creating fluorescent probes for bioimaging and developing stable, solid-state optical sensors. nih.govresearchgate.net Furthermore, some research suggests that the coordination between silicon and nitrogen atoms in certain polysiloxane structures can give rise to unconventional intrinsic fluorescence, a phenomenon that could be explored in polymers incorporating this silane. nih.govmdpi.com

Catalytic Properties and Applications of N,n Diethylaminomethyl Trimethoxysilane

Heterogeneous Catalysis Initiated by Amine Functionalized Surfaces

The covalent grafting of (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE onto the surface of inorganic oxides, most commonly silica (B1680970), creates a hybrid material with a covalently anchored organic functional group. The process involves the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to form reactive silanols (Si-OH), which then condense with the hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds. The tethered N,N-diethylaminomethyl group acts as an accessible and reusable basic catalytic site, paving the way for applications in heterogeneous catalysis.

Amine-functionalized silica has been extensively developed for use as a solid base catalyst in a variety of organic transformations. While specific data for this compound is not extensively detailed in published literature, the principle is well-established with structurally similar aminosilanes. For instance, the related gamma-aminosilane, (N,N-DIETHYL-3-AMINOPROPYL)TRIMETHOXYSILANE, has been used to create silica-supported catalysts for 1,4-addition reactions. gelest.com In these systems, the immobilized tertiary amine functions as a base, activating nucleophiles for addition to electrophilic substrates.

The Michael addition, or 1,4-conjugate addition, is a key carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Heterogenizing the amine catalyst onto a silica support simplifies product purification, prevents catalyst leaching, and allows for catalyst recycling. The catalytic cycle typically involves the deprotonation of the nucleophile by the surface-bound amine, followed by the nucleophilic attack on the Michael acceptor. Subsequent protonation yields the final product and regenerates the catalytic site. Palladium-catalyzed 1,4-difunctionalization of 1,3-dienes is another area where amine co-catalysts play a crucial role, facilitating the assembly of complex molecules. nih.gov

Below is a representative table of 1,4-addition reactions that can be catalyzed by amine-functionalized surfaces.

NucleophileElectrophile (Michael Acceptor)Product Type
1,3-Dicarbonyl CompoundNitroalkeneSubstituted Nitroalkane
NitromethaneAlkylidenemalonateFunctionalized Malonate
Thiolα,β-Unsaturated EsterThioether
Malonate EsterCyclohexenoneDialkyl Cyclohexanone

This table illustrates the types of reactions catalyzed by silica-supported amine catalysts. The specific efficiency and substrate scope would depend on the exact nature of the immobilized silane (B1218182) and reaction conditions.

The use of this compound extends beyond simple surface functionalization to the creation of complex, catalytically active hybrid organic-inorganic architectures. nih.gov These materials are synthesized through sol-gel processes where the aminosilane (B1250345) is co-condensed with a bulk silica precursor, such as tetraethoxysilane (TEOS), and potentially other organosilanes. nih.govresearchgate.net This approach allows for the homogeneous distribution of catalytic amine sites throughout the porous silica matrix, not just on the surface.

Such hybrid materials can be designed as multifunctional catalysts. nih.gov For example, by co-condensing this compound with a thiol-functionalized silane (e.g., (3-mercaptopropyl)trimethoxysilane), a material with both basic and acidic (after oxidation of thiol to sulfonic acid) sites can be generated. nih.gov This strategy is of great interest for performing cascade or one-pot multi-step reactions where both an acid and a base catalyst are required. nih.gov The inorganic silica framework provides high surface area and mechanical strength, while the covalently integrated organic moieties supply the catalytic functionality. researchgate.net

Intramolecular vs. Intermolecular Catalysis in Silane Reactions

The amine group within aminosilane molecules is known to catalyze the hydrolysis and condensation of the alkoxysilyl groups. This catalysis can proceed through two distinct pathways: intermolecular, where an amine group on one molecule promotes the reaction of a second molecule, or intramolecular, where the amine group affects the reactivity of the silyl (B83357) center within the same molecule.

In alpha-aminosilanes like this compound, the close proximity of the nitrogen atom to the silicon atom significantly enhances the rate of hydrolysis compared to their gamma-analogs (where the functional groups are separated by a propyl chain). This acceleration is attributed to intramolecular catalysis. The mechanism is believed to involve the nitrogen atom acting as an internal nucleophile or general base, coordinating to the silicon atom or activating a water molecule, respectively. This forms a transient, five-membered cyclic intermediate, which lowers the activation energy for the substitution of the methoxy groups.

In contrast, intermolecular catalysis becomes more significant at higher concentrations of the silane. In this scenario, the amine function of one molecule facilitates the hydrolysis of another by acting as a base catalyst, activating water molecules in the bulk solution. The balance between these two pathways can be influenced by factors such as concentration, pH, and solvent. At low concentrations, the intramolecular pathway is often favored.

This dual catalytic nature is critical for controlling the structure of materials formed from these silanes. Intramolecular catalysis can lead to the formation of specific cyclic oligomers, whereas intermolecular catalysis promotes the growth of larger, cross-linked polymer networks.

Enabling Transformations During Thermal Processing of Silane-Derived Materials

During the formation of materials from silane precursors, a thermal curing or annealing step is often employed to drive the condensation of residual silanol (B1196071) (Si-OH) groups into a stable, cross-linked siloxane (Si-O-Si) network. The presence of the N,N-diethylaminomethyl group in the precursor plays a crucial catalytic role in this transformation. The amine acts as a bound base catalyst, facilitating the dehydration and condensation reactions at temperatures lower than what would be required for uncatalyzed systems.

Studies on films derived from organotrimethoxysilanes, such as methyltrimethoxysilane, demonstrate that thermal treatment causes significant structural evolution. researchgate.net As the annealing temperature increases, IR spectroscopy shows a decrease in silanol groups and a corresponding increase and shift in the bands associated with the Si-O-Si network, indicating a more complete and structured condensation. researchgate.net The catalytic activity of the amine functionality in this compound accelerates this process, ensuring efficient cross-linking and the formation of a robust and stable final material, be it a coating, a bulk solid, or a hybrid composite.

The effect of thermal annealing on the properties of films derived from a representative organosilane, methyltrimethoxysilane, is shown in the table below. The changes in dielectric constant and refractive index reflect the underlying structural changes in the silicon-oxygen skeleton.

Annealing Temperature (°C)Dielectric Constant (k)Refractive Index (n)
2503.101.41
3502.851.39
4302.751.38
5002.901.40
6003.201.42

Data adapted from studies on polymethylsilsesquioxane films to illustrate the impact of thermal processing on material properties. researchgate.net The presence of a catalytic amine group would influence the temperatures at which these transformations occur.

Advanced Characterization Methodologies for N,n Diethylaminomethyl Trimethoxysilane Derived Systems

Spectroscopic Techniques for Surface and Bulk Analysis

Spectroscopy offers a powerful suite of tools for probing the chemical nature of materials. For silane-derived systems, these techniques are crucial for verifying the presence of the intended chemical functionalities and for understanding reaction mechanisms.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When analyzing surfaces modified with (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE, XPS can confirm the covalent attachment of the silane (B1218182) and provide information about the chemical environment of the silicon, nitrogen, carbon, and oxygen atoms.

The core principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net Analysis of the XPS spectrum allows for the identification of the elements present and their oxidation states. For instance, in a this compound-derived film, high-resolution scans of the Si 2p, N 1s, C 1s, and O 1s regions would reveal the nature of the bonding. The Si 2p peak would confirm the presence of Si-O-Si (siloxane) and Si-C bonds. The N 1s peak is characteristic of the diethylamino group, and its binding energy can indicate whether the amine is in a neutral or protonated state.

Research on similar aminosilanes, such as aminopropyl triethoxysilane (B36694) (APTES), demonstrates how XPS is used to quantify surface coverage by creating a ratio of the N 1s signal (from the silane) to the Si 2p signal (from both the silane and a silicon substrate). researchgate.net This approach allows for precise control over the deposition of sub-monolayer to multilayer films. researchgate.net

Table 1: Representative XPS Binding Energies for a this compound-Modified Silicon Surface

Core LevelExpected Binding Energy (eV)Associated Chemical Group
Si 2p~102-103 eVSi-O-Substrate, Si-O-Si (Siloxane)
N 1s~400-402 eV-N(CH₂CH₃)₂ (Tertiary Amine)
C 1s~285-288 eVC-C, C-N, C-Si
O 1s~532-533 eVSi-O-Si, Si-O-Substrate

Quadrupole mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it is an invaluable tool for monitoring the progress of its hydrolysis and condensation reactions in real-time. A quadrupole mass analyzer consists of four parallel metal rods that create an oscillating electrical field. nih.gov By varying the field, only ions of a specific mass-to-charge ratio can pass through to the detector. nih.gov

When used for reaction monitoring, often coupled with a liquid chromatography system (LC-MS), this technique can track the disappearance of reactants and the appearance of intermediates and products. A particularly powerful mode is Selected Reaction Monitoring (SRM), where the mass spectrometer is programmed to detect specific precursor ions and their characteristic fragment ions. researchgate.netmdpi.com This method offers high sensitivity and specificity. mdpi.com

For the hydrolysis of this compound, a quadrupole mass spectrometer could be used to monitor the initial compound and its subsequent hydrolyzed forms (silanols) as the methoxy (B1213986) groups are replaced by hydroxyl groups. This provides crucial kinetic data for optimizing reaction conditions to form stable siloxane films.

Table 2: Hypothetical Mass-to-Charge Ratios (m/z) for Monitoring the Hydrolysis of this compound

SpeciesChemical FormulaExpected m/z (for [M+H]⁺)
This compoundC₁₀H₂₅NO₃Si236.16
Hydrolyzed Intermediate (1 Si-OH)C₉H₂₃NO₃Si222.14
Fully Hydrolyzed SilanetriolC₇H₁₉NO₃Si194.11
Methanol (B129727) (byproduct)CH₄O33.02

Microscopy Techniques for Morphological and Electrical Characterization

Microscopy techniques are essential for visualizing the surface structure and measuring localized physical properties of materials derived from this compound.

Conductive Atomic Force Microscopy (C-AFM) is a mode of atomic force microscopy (AFM) that simultaneously maps the topography and the local electrical conductivity of a sample's surface. wikipedia.orgornl.gov A conductive probe is scanned across the surface in contact mode while a bias voltage is applied between the tip and the sample, and the resulting current is measured by a sensitive preamplifier. attocube.com

This technique is exceptionally useful for characterizing thin films and surface modifications created from this compound, especially in applications where the silane layer acts as a dielectric, an adhesion promoter for conductive layers, or part of a nanoelectronic device. gelest.com C-AFM can identify variations in conductivity across the surface, pinpointing defects, grain boundaries, or areas with incomplete film formation. Studies on thin dielectric films like SiO₂ have used C-AFM to correlate topography with local current leakage and to study dielectric breakdown phenomena at the nanoscale. nih.govsemanticscholar.org For systems involving this compound, C-AFM could map the electrical integrity of the resulting siloxane network or assess its ability to insulate or couple subsequent layers.

Table 3: Key Parameters and Information Obtained from C-AFM

Parameter/MeasurementDescriptionTypical Range/Resolution
TopographyProvides a high-resolution 3D map of the surface morphology.Vertical: <0.1 nm, Lateral: 1-10 nm
Current MappingSimultaneously measures the current flow at each point on the surface.fA to µA ornl.gov
I-V SpectroscopyMeasures current-voltage curves at specific locations to probe local electronic properties. attocube.comVoltage range dependent on setup
Lateral ResolutionThe ability to distinguish between two adjacent points with different electrical properties.As low as a few nanometers wikipedia.org

Optical Methods for Material Property Determination (e.g., Refractive Index, Band Gap)

Optical characterization is critical for applications in photonics, coatings, and sensors. The refractive index and optical band gap are fundamental properties that dictate how light interacts with a material. wikipedia.org

The refractive index (n) and extinction coefficient (k) of thin films derived from this compound can be determined using techniques like spectroscopic ellipsometry or by analyzing the interference patterns in UV-Vis transmission and reflectance spectra. s4science.atresearchgate.net These parameters are wavelength-dependent and are crucial for designing optical coatings, such as anti-reflection layers. The refractive index of a siloxane film is influenced by its density and composition.

The optical band gap (Eg) represents the minimum energy required to excite an electron from the valence band to the conduction band. For amorphous or semiconducting materials that may be formed with this silane, the band gap determines their electronic and optical properties. It can be estimated from the absorption edge in a UV-Vis spectrum using a Tauc plot. Materials with a large band gap are typically transparent to visible light and act as electrical insulators. researchgate.net For silane-derived films, the band gap is an indicator of their dielectric strength and suitability for optical applications.

Table 4: Optical Properties of a Hypothetical Siloxane Film Derived from this compound

PropertyTypical Measurement TechniqueHypothetical Value
Refractive Index (n) at 633 nmSpectroscopic Ellipsometry1.42 - 1.48
Extinction Coefficient (k) at 633 nmSpectroscopic Ellipsometry~0 (for transparent films)
Optical Band Gap (Eg)UV-Vis Spectroscopy (Tauc Plot)3.5 - 5.0 eV

Future Research Directions and Emerging Applications

Integration of (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE in Nanotechnology

The surface functionalization of nanoparticles is a critical area of research, enabling the development of nanomaterials with tailored properties for a myriad of applications. Aminosilanes are frequently employed for the surface modification of silica (B1680970) and other metal oxide nanoparticles to introduce positive charges and reactive functional groups. This modification is instrumental in applications such as gene delivery, where the positively charged surface can electrostatically bind to and protect DNA, and in the immobilization of enzymes.

The integration of this compound in nanotechnology is a promising avenue for future research. Its tertiary amine group can be leveraged to create nanoparticles with a stable positive surface charge, which is crucial for their interaction with biological molecules. Furthermore, the diethylaminomethyl group offers a distinct steric and electronic environment compared to more commonly used primary and secondary aminosilanes, which could influence the binding affinity and specificity of the functionalized nanoparticles.

Future research will likely focus on the following areas:

Targeted Drug Delivery: Nanoparticles functionalized with this compound could be developed as carriers for targeted drug delivery. The surface amine groups can be further modified with targeting ligands to direct the nanoparticles to specific cells or tissues.

Gene Therapy: The ability of aminosilane-modified nanoparticles to condense and protect DNA makes them promising non-viral vectors for gene therapy. Research into the efficiency of this compound-functionalized nanoparticles for gene transfection is a key future direction.

Biosensors: The immobilization of biomolecules, such as enzymes and antibodies, onto the surface of nanoparticles is fundamental to the development of sensitive and selective biosensors. The unique properties of this compound could lead to enhanced stability and activity of the immobilized biomolecules.

Research AreaPotential Application of this compound
Targeted Drug DeliverySurface functionalization of nanoparticles for targeted delivery of therapeutics.
Gene TherapyDevelopment of non-viral vectors for the delivery of genetic material.
BiosensorsImmobilization of biomolecules for the fabrication of advanced sensing platforms.

Exploration of Novel Catalytic Systems

The amine functionality within aminosilanes can exhibit catalytic activity in various chemical transformations. The tertiary amine in this compound, being a Lewis base, can potentially catalyze a range of organic reactions. The exploration of its catalytic capabilities, either in its molecular form or when immobilized on a solid support, presents an exciting frontier for research.

Future investigations are anticipated to explore:

Heterogeneous Catalysis: Immobilizing this compound onto a solid support, such as silica or a polymer resin, could lead to the development of robust and recyclable heterogeneous catalysts. These catalysts could find applications in fine chemical synthesis, reducing the environmental impact of chemical processes.

Organocatalysis: The tertiary amine moiety can function as an organocatalyst for reactions such as the Baylis-Hillman reaction, Michael additions, and other base-catalyzed transformations. Research into the scope and efficiency of this compound as an organocatalyst is warranted.

Synergistic Catalysis: The presence of both a basic amine and a silicon-containing group in the same molecule opens up possibilities for synergistic catalysis, where both functionalities participate in the catalytic cycle to enhance reaction rates and selectivities.

Catalysis TypePotential Role of this compound
Heterogeneous CatalysisAs a functional group on a solid support to create recyclable catalysts.
OrganocatalysisAs a base catalyst for various organic transformations.
Synergistic CatalysisAs a bifunctional catalyst leveraging both the amine and silane (B1218182) groups.

Advanced Hybrid Material Design and Performance Optimization

Aminosilanes are widely utilized as coupling agents in the fabrication of hybrid materials, where they form a durable bridge between inorganic fillers and organic polymer matrices. This interfacial modification is crucial for enhancing the mechanical, thermal, and chemical properties of the resulting composites. The specific structure of this compound can offer unique advantages in the design and performance optimization of advanced hybrid materials.

The bulky diethylaminomethyl group can influence the morphology and properties of the interfacial region in hybrid materials. This can lead to improved stress transfer between the filler and the matrix, resulting in enhanced toughness and strength. Furthermore, the tertiary amine can interact with specific functional groups in the polymer matrix, leading to improved compatibility and adhesion.

Future research in this area will likely concentrate on:

High-Performance Composites: The use of this compound as a coupling agent in the development of high-performance composites for demanding applications in the aerospace, automotive, and construction industries.

Smart Materials: The incorporation of this aminosilane (B1250345) into hybrid materials could lead to the development of "smart" materials that respond to external stimuli, such as pH or temperature, due to the responsive nature of the tertiary amine group.

Coatings and Adhesives: The ability of this compound to promote adhesion makes it a valuable component in the formulation of advanced coatings and adhesives with superior durability and environmental resistance.

Material TypeRole of this compound
High-Performance CompositesAs a coupling agent to enhance the mechanical and thermal properties.
Smart MaterialsTo impart stimulus-responsive properties to hybrid materials.
Coatings and AdhesivesTo improve adhesion and durability of coatings and adhesives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.